molecular formula C14H15NO2 B12048407 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide

Cat. No.: B12048407
M. Wt: 229.27 g/mol
InChI Key: SHLALXCFPAKZHG-TUAOUCFPSA-N
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Description

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is a chemical compound with the molecular formula C14H15NO2. It is known for its unique structural properties, which include a phenyl group attached to a cyclohexane ring with two carboxylic imide groups in a specific stereochemical configuration. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide typically involves the reaction of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid with ammonia or an amine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the imide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the imide groups to amine groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid.

    Reduction: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-diamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-octahydro-2-benzofuran-1,3-dione: Similar in structure but with a different ring system.

    5-Phenyl-octahydro-1H-isoindole-1,3-dione: Another structurally related compound with different functional groups.

Uniqueness

4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is unique due to its specific stereochemical configuration and the presence of both phenyl and imide groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(3aS,5S,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17)/t10-,11+,12-/m0/s1

InChI Key

SHLALXCFPAKZHG-TUAOUCFPSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1C3=CC=CC=C3)C(=O)NC2=O

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O

Origin of Product

United States

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